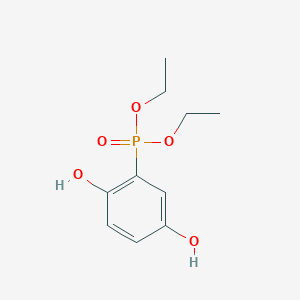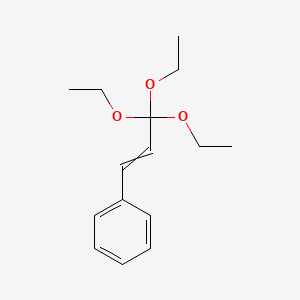
(3,3,3-Triethoxyprop-1-en-1-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,3,3-Triethoxyprop-1-en-1-yl)benzene is an organic compound characterized by the presence of a benzene ring attached to a prop-1-en-1-yl group substituted with three ethoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3,3-Triethoxyprop-1-en-1-yl)benzene typically involves the reaction of benzene with a suitable precursor, such as (3,3,3-Triethoxyprop-1-en-1-yl) chloride, under Friedel-Crafts alkylation conditions. The reaction is usually catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), and carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient large-scale synthesis.
化学反応の分析
Types of Reactions
(3,3,3-Triethoxyprop-1-en-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the prop-1-en-1-yl group can be reduced to form the corresponding alkane.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of this compound.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Exploration of its pharmacological properties for therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (3,3,3-Triethoxyprop-1-en-1-yl)benzene depends on its specific application. In organic synthesis, it may act as a building block for constructing larger molecules. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific biological effects.
類似化合物との比較
Similar Compounds
(3,3,3-Triethoxyprop-1-en-1-yl)toluene: Similar structure with a methyl group on the benzene ring.
(3,3,3-Triethoxyprop-1-en-1-yl)phenol: Similar structure with a hydroxyl group on the benzene ring.
(3,3,3-Triethoxyprop-1-en-1-yl)aniline: Similar structure with an amino group on the benzene ring.
Uniqueness
(3,3,3-Triethoxyprop-1-en-1-yl)benzene is unique due to the presence of three ethoxy groups on the prop-1-en-1-yl moiety, which can influence its reactivity and properties compared to other similar compounds. This unique structure may impart specific chemical and physical properties, making it valuable for certain applications.
特性
CAS番号 |
63473-68-7 |
|---|---|
分子式 |
C15H22O3 |
分子量 |
250.33 g/mol |
IUPAC名 |
3,3,3-triethoxyprop-1-enylbenzene |
InChI |
InChI=1S/C15H22O3/c1-4-16-15(17-5-2,18-6-3)13-12-14-10-8-7-9-11-14/h7-13H,4-6H2,1-3H3 |
InChIキー |
WVUNYYCJDJUIQA-UHFFFAOYSA-N |
正規SMILES |
CCOC(C=CC1=CC=CC=C1)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyclohexanone, 3-[(phenylmethyl)thio]-, (S)-](/img/structure/B14503044.png)

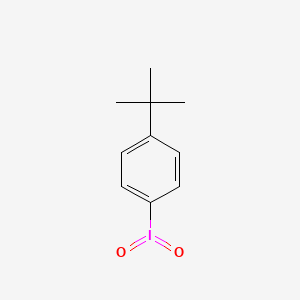
![1,7,7-Trimethyl-3-[(naphthalen-1-yl)amino]bicyclo[2.2.1]heptan-2-one](/img/structure/B14503073.png)
![Methyl 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]butanoate](/img/structure/B14503074.png)

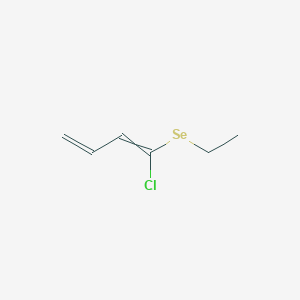

![1-Oxo-4H,6H-1lambda~5~-thieno[3,4-c][1,2,5]oxadiazole](/img/structure/B14503092.png)
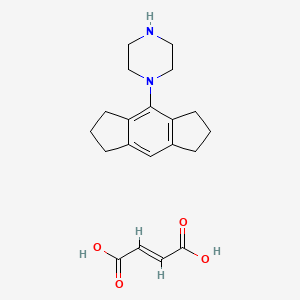
![[2-(Benzenesulfonyl)but-3-en-1-yl]benzene](/img/structure/B14503110.png)

![1-(2-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-1H-pyrrole-2,5-dione](/img/structure/B14503124.png)
